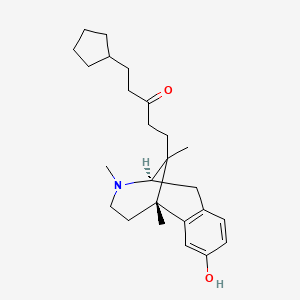![molecular formula C20H34O5 B10773351 [3H]PGF2alpha](/img/structure/B10773351.png)
[3H]PGF2alpha
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3H]Prostaglandin F2alpha is a radiolabeled form of Prostaglandin F2alpha, a member of the prostanoid family of bioactive lipids. Prostaglandin F2alpha is involved in various physiological processes, including the regulation of reproductive functions, inflammation, and cardiovascular homeostasis . The radiolabeled version, [3H]Prostaglandin F2alpha, is used in scientific research to study the distribution, metabolism, and receptor binding of Prostaglandin F2alpha.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3H]Prostaglandin F2alpha typically involves the incorporation of tritium (3H) into the Prostaglandin F2alpha molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The reaction conditions often require a catalyst such as palladium on carbon and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of [3H]Prostaglandin F2alpha follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must also adhere to safety regulations due to the radioactive nature of tritium.
Analyse Des Réactions Chimiques
Types of Reactions
[3H]Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Prostaglandin F2alpha can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of [3H]Prostaglandin F2alpha, which are used to study the metabolic pathways and biological activities of the compound.
Applications De Recherche Scientifique
[3H]Prostaglandin F2alpha is widely used in scientific research, including:
Chemistry: To study the synthesis and reactivity of prostaglandins.
Industry: To develop and test new drugs and diagnostic tools that target Prostaglandin F2alpha receptors.
Mécanisme D'action
[3H]Prostaglandin F2alpha exerts its effects by binding to specific G protein-coupled receptors (FP receptors) on the cell surface . This binding activates intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, Prostaglandin F2alpha promotes vasoconstriction and regulates blood pressure . In the reproductive system, it induces luteolysis and parturition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prostaglandin E2 (PGE2): Another member of the prostanoid family, involved in inflammation and immune responses.
Prostaglandin D2 (PGD2): Plays a role in allergic reactions and sleep regulation.
Prostacyclin (PGI2): Involved in vasodilation and inhibition of platelet aggregation.
Thromboxane A2 (TxA2): Promotes platelet aggregation and vasoconstriction.
Uniqueness
[3H]Prostaglandin F2alpha is unique due to its radiolabeled nature, allowing researchers to track its distribution and metabolism in biological systems. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of Prostaglandin F2alpha and its analogs .
Propriétés
Formule moléculaire |
C20H34O5 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-1,2,3,5-tetratritiocyclopentyl]-5,6-ditritiohept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i4T,7T,12T,15T,16T,17T,18T,19T |
Clé InChI |
PXGPLTODNUVGFL-WEMOGKSOSA-N |
SMILES isomérique |
[3H]/C(=C(\[3H])/C[C@]1([C@@](C[C@@]([C@]1([3H])/C=C(\[3H])/[C@]([3H])(CCCCC)O)([3H])O)([3H])O)[3H])/CCCC(=O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
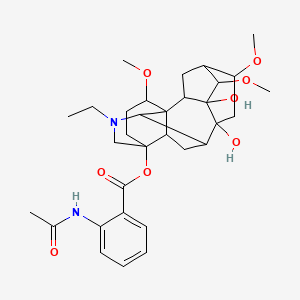
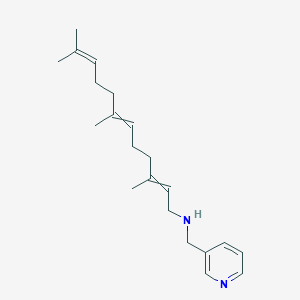
![[(2S)-2-[[5-(2,6-ditritiophenyl)-1,3,4-oxadiazol-2-yl]methyl]pyrrolidin-1-yl]-[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]methanone](/img/structure/B10773294.png)
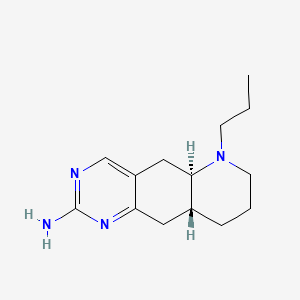
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-(2-methylamino-2-oxoethyl)-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773312.png)
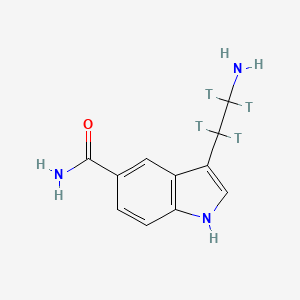
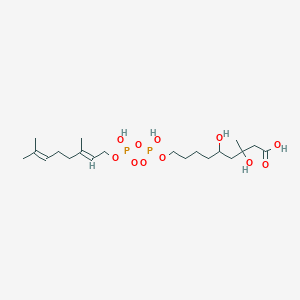

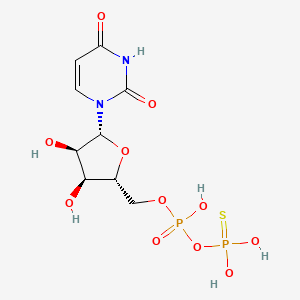
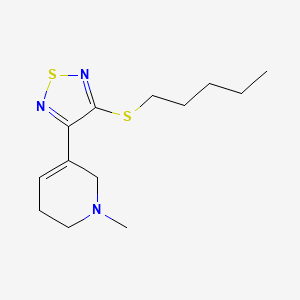
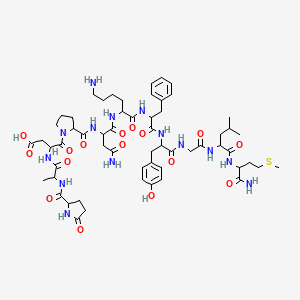
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
